molecular formula C20H12O3S B8733398 2-(dibenzothiophene-2-carbonyl)benzoic Acid CAS No. 31123-60-1

2-(dibenzothiophene-2-carbonyl)benzoic Acid

Cat. No. B8733398
M. Wt: 332.4 g/mol
InChI Key: VQILOYSAQXLEAU-UHFFFAOYSA-N
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Patent
US08821762B2

Procedure details

To a mixture of 2-(o-carboxybenzoyl)dibenzothiophene (35.6 g, 107 mmol) and phosphorus pentachloride (33.5 g, 161 mmol) in anhydrous 1,2-dichlorobenzene (430 cm3) is added aluminum chloride (21.4 g, 161 mmol). The mixture is then heated at 140° C. for 17 hours. The reaction mixture cooled to 23° C. and the solvent removed under vacuum to give a black solid. Acetone (500 cm3) is added and the mixture filtered to give a green/yellow solid which is dried under vacuum. To the solid is added dichloromethane (1000 cm3) and the mixture heated. The hot mixture is passed through a very short plug of silica (dichloromethane) to give anthra[2,3-b]benzo[d]thiophene-7,12-dione as a yellow solid (5.43 g, 16%). MS m/z 314 (M+). 1H NMR (300 MHz, CDCl3) 9.04 (s, 1H), 8.73 (s, 1H), 8.31-8.41 (m, 3H), 7.86-7.93 (m, 1H), 7.78-7.85 (m, 2H), 7.50-7.61 (m, 2H); 13C NMR (75 MHz, CDCl3) 183.1, 182.8, 145.3, 141.3, 139.9, 134.7, 134.2, 134.1, 133.9, 133.8, 131.1, 129.9, 128.8, 127.4, 125.5, 123.2, 123.1, 122.4, 120.8.
Quantity
35.6 g
Type
reactant
Reaction Step One
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
430 mL
Type
solvent
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:24]=[CH:23][CH:22]=[CH:21][C:5]=1[C:6]([C:8]1[CH:20]=[CH:19][C:11]2[S:12][C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=3[C:10]=2[CH:9]=1)=[O:7])(O)=[O:2].P(Cl)(Cl)(Cl)(Cl)Cl.[Cl-].[Al+3].[Cl-].[Cl-].CC(C)=O>ClC1C=CC=CC=1Cl>[CH:15]1[C:14]2[C:10]3[CH:9]=[C:8]4[C:20]([C:1](=[O:2])[C:4]5[CH:24]=[CH:23][CH:22]=[CH:21][C:5]=5[C:6]4=[O:7])=[CH:19][C:11]=3[S:12][C:13]=2[CH:18]=[CH:17][CH:16]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
35.6 g
Type
reactant
Smiles
C(=O)(O)C1=C(C(=O)C2=CC3=C(SC4=C3C=CC=C4)C=C2)C=CC=C1
Name
Quantity
33.5 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
430 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Two
Name
Quantity
21.4 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture cooled to 23° C.
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give a black solid
FILTRATION
Type
FILTRATION
Details
the mixture filtered
CUSTOM
Type
CUSTOM
Details
to give a green/yellow solid which
CUSTOM
Type
CUSTOM
Details
is dried under vacuum
ADDITION
Type
ADDITION
Details
To the solid is added dichloromethane (1000 cm3)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC2=C1C1=C(S2)C=C2C(C=3C=CC=CC3C(C2=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.43 g
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 16.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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